Mafoprazin

Übersicht

Beschreibung

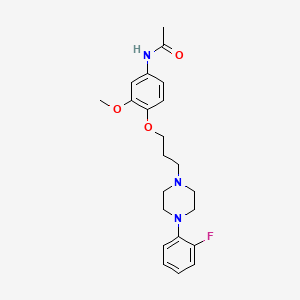

Mafoprazine is an antipsychotic compound belonging to the phenylpiperazine class. It is primarily used in veterinary medicine, particularly for the sedation of pigs. The compound is known for its ability to act as a dopamine receptor antagonist and adrenergic receptor modulator .

Wissenschaftliche Forschungsanwendungen

Mafoprazin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzverbindung in Studien mit Phenylpiperazinderivaten verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf Neurotransmittersysteme in Tiermodellen.

Medizin: Untersucht wegen seines potenziellen Einsatzes als Antipsychotikum mit weniger Nebenwirkungen im Vergleich zu herkömmlichen Antipsychotika.

Industrie: In der Veterinärmedizin zur Sedierung von Tieren, insbesondere Schweinen, eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine Wirkung auf Dopamin- und adrenerge Rezeptoren. Es wirkt als Dopamin-D2-Rezeptorantagonist und blockiert die Wirkung von Dopamin im Gehirn. Zusätzlich hat es eine Aktivität an adrenergen Rezeptoren und wirkt als Alpha-1-adrenerger Rezeptorantagonist und Alpha-2-adrenerger Rezeptoragonist. Diese Wirkungen tragen zu seiner antipsychotischen und sedativen Wirkung bei .

Wirkmechanismus

Target of Action

Mafoprazine, a phenylpiperazine derivative, primarily targets neuronal receptors. The rank order of affinity of mafoprazine for these receptors is D2 ≥ α1 > S2 > α2 >> D1 > β > mACh . The D2 receptor selectivity of mafoprazine is higher than that of chlorpromazine, azaperone, and haloperidol .

Mode of Action

Mafoprazine interacts with its targets, primarily the D2 receptors, by blocking their activity . It also exhibits α-adrenergic activity, which includes α1 receptor blocking activity and α2 receptor stimulating activity .

Biochemical Pathways

Mafoprazine’s interaction with D2 receptors inhibits dopamine-stimulated adenylate cyclase . This interaction significantly increases dopamine metabolites in the corpus striatum and nucleus accumbens .

Pharmacokinetics

The compound’s affinity for d2 receptors and its impact on dopamine metabolites suggest that it may have significant bioavailability in the brain .

Result of Action

The blocking of D2 receptors and the stimulation of α2 receptors by mafoprazine result in increased dopamine metabolites in the corpus striatum and nucleus accumbens . These molecular and cellular effects likely contribute to mafoprazine’s antipsychotic action .

Action Environment

It’s worth noting that the compound’s effects on dopamine metabolites and its interaction with various receptors suggest that its action could potentially be influenced by factors such as the individual’s neurochemical environment and the presence of other drugs .

Biochemische Analyse

Biochemical Properties

Mafoprazine interacts with several neuronal receptors, with the rank order of affinity being D2 > α1 > S2 > α2 >> D1 > β > mACh . The affinity of Mafoprazine for D2 receptors was found to be 2 times higher than that of azaperone, and 6 and 16 times lower than those of chlorpromazine and haloperidol, respectively .

Cellular Effects

Mafoprazine significantly increased dopamine metabolites in the corpus striatum and nucleus accumbens . This suggests that Mafoprazine influences cell function by altering dopamine metabolism, which could impact cell signaling pathways and gene expression .

Molecular Mechanism

Mafoprazine likely exerts its effects at the molecular level through D2 receptor blocking activity and α-adrenergic activity . It demonstrates activity as a D2 dopamine receptor antagonist, an α1 adrenergic receptor antagonist, and an α2 adrenergic receptor agonist .

Vorbereitungsmethoden

Mafoprazine is synthesized through a series of chemical reactions involving the combination of various reagents. The synthetic route typically involves the reaction of 4-(2-fluorophenyl)piperazine with 3-methoxypropylamine, followed by acetylation to form the final product . The industrial production methods involve similar steps but are scaled up to accommodate larger quantities and ensure consistency in the final product.

Analyse Chemischer Reaktionen

Mafoprazin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Mafoprazin ähnelt anderen Phenylpiperazinderivaten wie Azaperon und Chlorpromazin. Es hat jedoch ein einzigartiges Profil in Bezug auf seine Rezeptorbindungsaffinitäten und pharmakologischen Wirkungen. Zum Beispiel hat this compound eine höhere Affinität zu Dopamin-D2-Rezeptoren im Vergleich zu Azaperon, aber niedriger als Chlorpromazin. Es hat auch unterschiedliche adrenerge Rezeptoraktivitäten, die zu seinem einzigartigen pharmakologischen Profil beitragen .

Ähnliche Verbindungen

- Azaperon

- Chlorpromazin

- Haloperidol

Eigenschaften

IUPAC Name |

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O3/c1-17(27)24-18-8-9-21(22(16-18)28-2)29-15-5-10-25-11-13-26(14-12-25)20-7-4-3-6-19(20)23/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOCQBYGUQPMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230310 | |

| Record name | Mafoprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80428-29-1 | |

| Record name | Mafoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080428291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mafoprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAFOPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7UUO54C6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

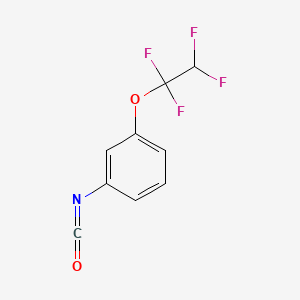

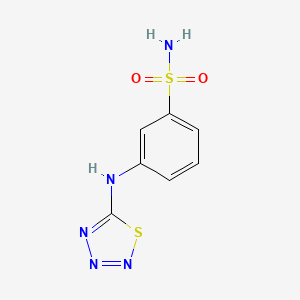

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

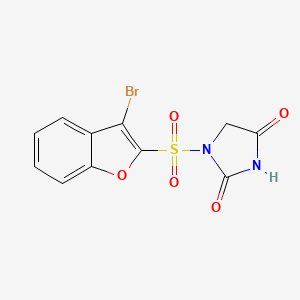

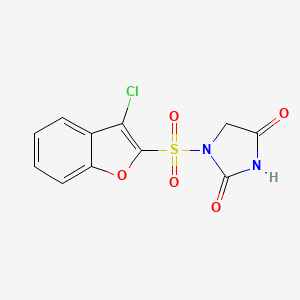

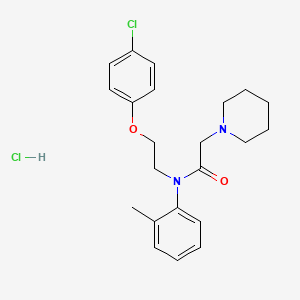

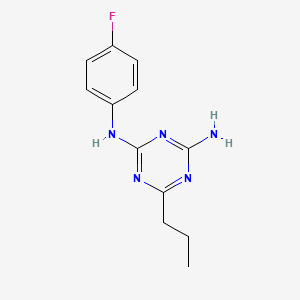

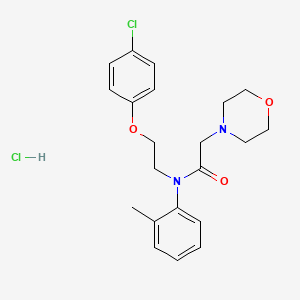

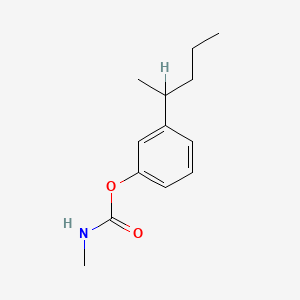

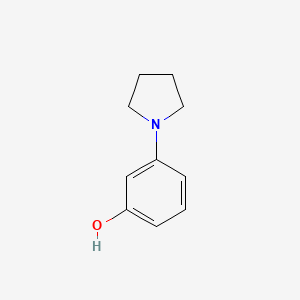

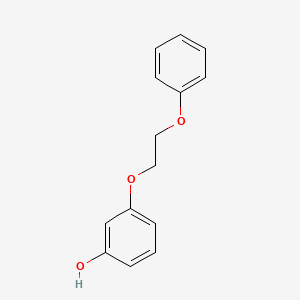

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-](/img/structure/B1675834.png)